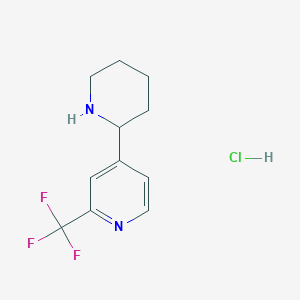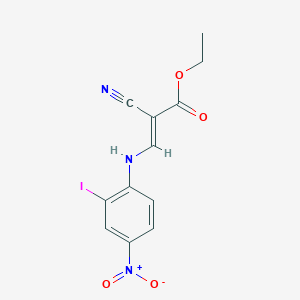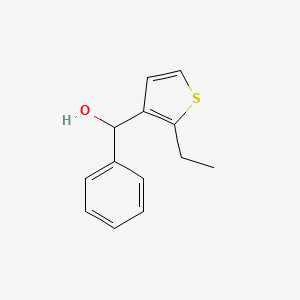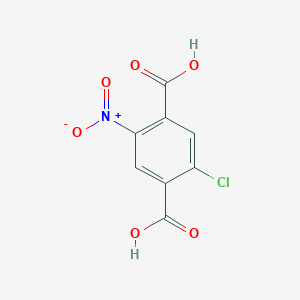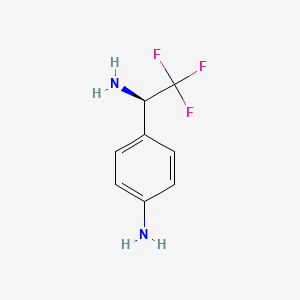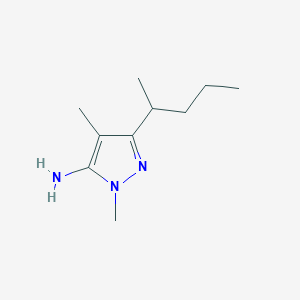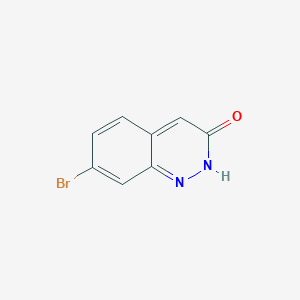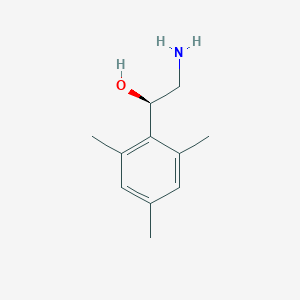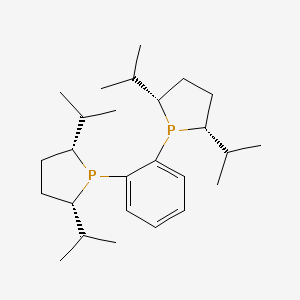
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene is a chiral ligand used extensively in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in catalytic processes. Its unique structure, featuring two phospholane rings attached to a benzene core, allows for high enantioselectivity in various chemical reactions.
Méthodes De Préparation
The synthesis of (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene typically involves the following steps:
Formation of the Phospholane Rings: The initial step involves the synthesis of the phospholane rings. This can be achieved through the reaction of diisopropylphosphine with an appropriate dihaloalkane under basic conditions.
Attachment to Benzene Core: The phospholane rings are then attached to a benzene core through a palladium-catalyzed coupling reaction. This step requires careful control of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography to remove any impurities and obtain the desired chiral ligand.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The oxidation typically occurs at the phosphorus atoms, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions often target the phosphine oxides, converting them back to the original phosphine ligands.
Substitution: Substitution reactions involve the replacement of one ligand with another. Common reagents for these reactions include halides and other nucleophiles. The major products formed depend on the nature of the substituents and reaction conditions.
Applications De Recherche Scientifique
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions. Its ability to induce high enantioselectivity makes it valuable for the synthesis of chiral compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereoselective processes in biological systems.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals. Its use in catalytic processes can lead to the production of enantiomerically pure drugs.
Industry: In the industrial sector, (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene is used in the production of fine chemicals and agrochemicals. Its role in catalytic processes helps in the efficient and cost-effective synthesis of these products.
Mécanisme D'action
The mechanism of action of (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene involves its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions. The chiral nature of the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and the metal used in the complex.
Comparaison Avec Des Composés Similaires
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene can be compared with other similar chiral ligands, such as:
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene: This compound has ethyl groups instead of isopropyl groups on the phospholane rings. It exhibits similar catalytic properties but may differ in terms of steric effects and enantioselectivity.
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene: With methyl groups on the phospholane rings, this ligand is smaller and may have different steric interactions compared to the isopropyl-substituted version.
1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]ethane: This compound has an ethane linker instead of a benzene core. It may exhibit different electronic properties and catalytic behavior.
The uniqueness of (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene lies in its specific combination of steric and electronic properties, which contribute to its high enantioselectivity and stability in catalytic processes.
Propriétés
Formule moléculaire |
C26H44P2 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
(2R,5R)-1-[2-[(2S,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane |
InChI |
InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3/t21-,22-,23-,24+,28?/m1/s1 |
Clé InChI |
RBVGOQHQBUPSGX-DBPXUDACSA-N |
SMILES isomérique |
CC(C)[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@H]3C(C)C)C(C)C)C(C)C |
SMILES canonique |
CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




